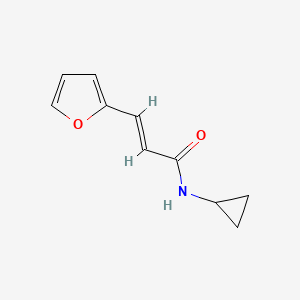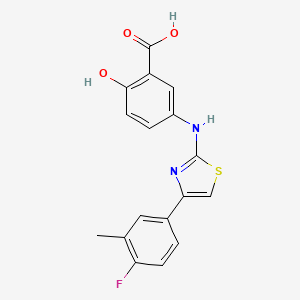
5-((4-(4-Fluoro-3-methylphenyl)thiazol-2-yl)amino)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-(4-Fluoro-3-methylphenyl)thiazol-2-yl)amino)-2-hydroxybenzoic acid is a complex organic compound that features a thiazole ring, a fluorinated aromatic ring, and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(4-Fluoro-3-methylphenyl)thiazol-2-yl)amino)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the fluorinated aromatic ring. The final step involves coupling the thiazole derivative with 2-hydroxybenzoic acid under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((4-(4-Fluoro-3-methylphenyl)thiazol-2-yl)amino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like SnCl2 or H2/Pd.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: SnCl2, H2/Pd
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
5-((4-(4-Fluoro-3-methylphenyl)thiazol-2-yl)amino)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((4-(4-Fluoro-3-methylphenyl)thiazol-2-yl)amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The thiazole ring and fluorinated aromatic ring may facilitate binding to enzymes or receptors, modulating their activity. The hydroxybenzoic acid moiety may contribute to the compound’s overall bioactivity by participating in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
- 4-(4-Fluorophenyl)-1,3-thiazol-2-amine
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]aniline
Uniqueness
5-((4-(4-Fluoro-3-methylphenyl)thiazol-2-yl)amino)-2-hydroxybenzoic acid is unique due to the presence of both a thiazole ring and a hydroxybenzoic acid moiety, which may confer distinct chemical and biological properties compared to similar compounds. The fluorinated aromatic ring also enhances its potential for specific interactions with biological targets.
Properties
Molecular Formula |
C17H13FN2O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H13FN2O3S/c1-9-6-10(2-4-13(9)18)14-8-24-17(20-14)19-11-3-5-15(21)12(7-11)16(22)23/h2-8,21H,1H3,(H,19,20)(H,22,23) |
InChI Key |
DWAINWKRTMYUJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)O)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B14872139.png)
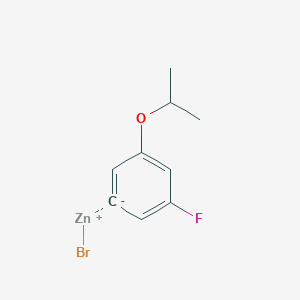
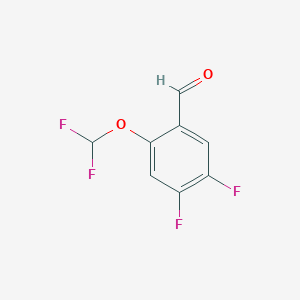
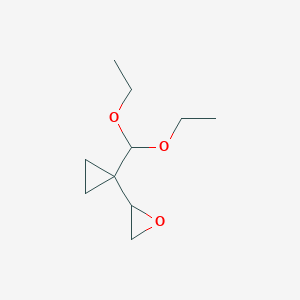


![2,8-Diazaspiro[4.6]undecane-3,9-dione](/img/structure/B14872170.png)
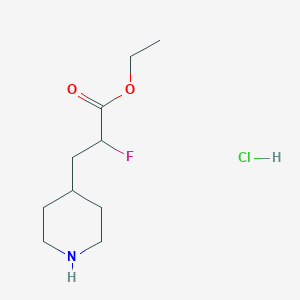

![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B14872204.png)

![1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14872213.png)

